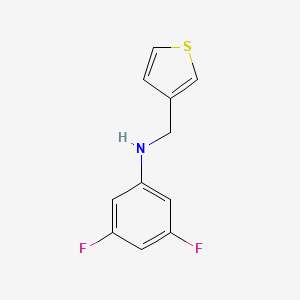

3,5-difluoro-N-(thiophen-3-ylmethyl)aniline

Descripción

3,5-Difluoro-N-(thiophen-3-ylmethyl)aniline is an aniline derivative characterized by a fluorine-substituted aromatic ring and a thiophene-containing side chain. Its molecular formula is C₁₁H₉F₂NS, with two fluorine atoms at the 3 and 5 positions of the aniline ring and a thiophen-3-ylmethyl group attached to the nitrogen atom.

Propiedades

Fórmula molecular |

C11H9F2NS |

|---|---|

Peso molecular |

225.26 g/mol |

Nombre IUPAC |

3,5-difluoro-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H9F2NS/c12-9-3-10(13)5-11(4-9)14-6-8-1-2-15-7-8/h1-5,7,14H,6H2 |

Clave InChI |

QZOUVONTSBWRHM-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC=C1CNC2=CC(=CC(=C2)F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

3,5-difluoro-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amine group, often using reagents like hydrogen gas in the presence of a metal catalyst.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

3,5-difluoro-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development. The thiophene ring contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

Fluorine vs. Trifluoromethyl Groups

Compared to 3-(trifluoromethyl)aniline (C₇H₆F₃N, ), which features a bulkier trifluoromethyl (-CF₃) group at the 3-position, the target compound’s 3,5-difluoro substitution introduces weaker electron-withdrawing effects. The -CF₃ group in 3-(trifluoromethyl)aniline significantly lowers the basicity of the aniline nitrogen due to its strong electron-withdrawing nature, whereas the 3,5-difluoro substitution in the target compound may allow for moderate reactivity in electrophilic aromatic substitution reactions.

Nitro-Substituted Anilines

Impurities like 4-nitro-3-(trifluoromethyl)aniline (C₇H₅F₃N₂O₂, ) highlight the impact of nitro (-NO₂) groups, which are stronger electron-withdrawing substituents than fluorine. Nitro groups direct electrophilic attacks to meta positions, whereas fluorine directs ortho/para substitution. This difference influences the regioselectivity of further functionalization reactions.

Thiophene-Containing Analogues

Thiophene Positional Isomerism

Compounds such as a3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (C₈H₁₁NOS, ) demonstrate the importance of thiophene substitution patterns. The target compound’s thiophen-3-ylmethyl group differs from the more common thiophen-2-yl substitution. For example, thiophen-2-yl groups often participate in π-π stacking due to their planar orientation, whereas 3-yl substitutions might disrupt such interactions.

Linker Group Variations

The target compound’s methylene (-CH₂-) linker between the aniline nitrogen and thiophene ring contrasts with longer alkyl chains (e.g., propyl linkers in e(S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, ).

Pharmaceutical Relevance and Impurity Profiles

The presence of thiophene and fluorine groups aligns the target compound with pharmacophores seen in drugs requiring aromatic interactions and metabolic resistance. However, structurally related impurities like 4-nitro-3-(trifluoromethyl)aniline () underscore the need for stringent analytical controls. Regulatory guidelines (e.g., USP standards, ) mandate impurity profiling to ensure safety, particularly for nitro or trifluoromethyl-substituted anilines, which may exhibit higher toxicity compared to fluorinated analogues.

Data Table: Comparative Analysis of Key Compounds

EW = Electron-Withdrawing

Actividad Biológica

3,5-Difluoro-N-(thiophen-3-ylmethyl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H10F2N2S |

| Molecular Weight | 240.27 g/mol |

| IUPAC Name | 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline |

| CAS Number | 1020974-06-4 |

The presence of fluorine atoms and a thiophene ring contributes to its unique chemical behavior and potential biological interactions.

The biological activity of 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity, which is crucial for various cellular processes.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways involved in cell growth and apoptosis.

- Cytotoxic Effects : Preliminary studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Anticancer Activity

Research indicates that 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 4.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 6.0 | Inhibition of tubulin polymerization |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These results indicate potential applications in treating bacterial and fungal infections.

Case Studies

- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential as an effective anticancer treatment.

- Combination Therapy : Research has indicated that when used in combination with traditional chemotherapeutics, such as doxorubicin, 3,5-difluoro-N-(thiophen-3-ylmethyl)aniline enhances the overall efficacy while reducing side effects.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the para position relative to the aniline nitrogen appears to enhance lipophilicity and cellular uptake, which correlates with increased biological activity. Modifications to the thiophene ring have also been explored to optimize potency and selectivity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.